Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate
Description
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate is a synthetic indazole derivative featuring a 3-hydroxy-3-methylbutyl chain at position 2, a nitro group at position 5, and a methyl ester at position 4.
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-3-methylbutyl)-5-nitroindazole-6-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-14(2,19)4-5-16-8-9-6-12(17(20)21)10(13(18)22-3)7-11(9)15-16/h6-8,19H,4-5H2,1-3H3 |
InChI Key |
OYPRUNJNKMFMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indazole derivative followed by esterification and subsequent introduction of the hydroxy-methylbutyl side chain. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and catalysts for esterification, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate features an indazole core, which is known for its biological activity. The presence of the nitro group and the carboxylate moiety enhances its reactivity and potential for interaction with biological targets.
Pharmacological Applications
- Anti-inflammatory Properties
-
Cancer Research
- Compounds derived from indazoles have been investigated for their anticancer properties. This compound may serve as a lead compound in the development of novel anticancer agents. Studies have shown that modifications in the indazole structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
- Kinase Inhibition
Case Study 1: Anti-inflammatory Activity
A study investigating various indazole derivatives found that this compound significantly reduced pro-inflammatory cytokine production in vitro. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Selective Kinase Inhibition
In a high-throughput screening for kinase inhibitors, this compound was identified as a promising candidate due to its selective inhibition of FLT3 kinase, which is crucial for certain types of leukemia treatment. Further optimization of its structure led to improved pharmacokinetic properties while maintaining efficacy .
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy-methylbutyl side chain may enhance the compound’s solubility and cellular uptake, facilitating its biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in Indazole Derivatives
Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate
- Structural Difference: Replaces the nitro group at position 5 with an amino group.
- Implications: The amino group enhances solubility due to hydrogen bonding but may reduce electrophilic reactivity compared to the nitro group.
Methyl 1H-indazole-3-carboxylate and Methyl 1H-indazole-6-carboxylate
Non-Indazole Compounds with 3-Hydroxy-3-Methylbutyl Substituents
1,3,7-Trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone
- Structural Context : A xanthone with a 3-hydroxy-3-methylbutyl chain.
- Implications :
D1 PAM Compound (LY3154207)
- Structural Context: Contains a 3-hydroxy-3-methylbutyl chain on an isoquinoline scaffold.
- Implications: Demonstrates the substituent’s role in central nervous system (CNS) drug design, particularly in dopamine D1 receptor modulation . The target compound’s ester group may confer different metabolic stability compared to the ethanone moiety in LY3154207 .
Pharmacological Potential
- Receptor Interactions : The 3-hydroxy-3-methylbutyl group is recurrent in dopamine receptor modulators (e.g., LY3154207), suggesting its utility in enhancing binding affinity or allosteric effects .
- Nitro Group Role : May act as an electron-withdrawing group, influencing redox properties or serving as a prodrug precursor.
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate is a synthetic compound with significant biological activity, particularly as an inhibitor of specific kinases involved in inflammatory processes. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O5, with a molecular weight of 307.31 g/mol. The compound features a nitro group at the 5-position of the indazole ring and a carboxylate group at the 6-position, contributing to its chemical reactivity and biological interactions. The hydroxyalkyl substituent enhances its solubility and potential biological interactions .
This compound has been identified as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. By inhibiting IRAK4, this compound can modulate inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Inhibition of Kinases
The compound exhibits notable inhibitory activity against IRAK4, which is critical in mediating immune responses. In vitro studies have demonstrated that it effectively inhibits IRAK4 activity, as shown in enzyme assays where the IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity. The following table summarizes the in vitro data related to IRAK4 inhibition:
| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| BAY1834845 (Zabedosertib) | 212 | 2.3 |
| BAY1830839 | 229 | 2.7 |
Note: TBD indicates that specific data for this compound is not yet available but should be investigated further.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in various studies. For instance, it was found to significantly reduce the secretion of pro-inflammatory cytokines in cellular models, indicating its potential use in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity. The presence of the hydroxyalkyl side chain enhances solubility and may improve interactions with biological targets compared to structurally similar compounds. A comparison of related compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-Nitro-1H-indazole-6-carboxylate | Indazole core with nitro and carboxylate groups | Lacks hydroxyalkyl side chain |
| Methyl 2-(3-hydroxypropyl)-5-nitroindazole-6-carboxylate | Similar core but different alkyl substituent | Different hydrophilicity due to propanol |
These comparisons underscore the significance of the hydroxyalkyl substitution in enhancing the compound's solubility and biological interactions .
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacokinetics and bioavailability of this compound. Preliminary data suggest that modifications to its structure can lead to improved pharmacokinetic profiles while maintaining potent biological activity.
Pharmacokinetic Data
In vivo studies are essential for understanding how this compound behaves within biological systems. While specific pharmacokinetic parameters for this compound are still under investigation, related compounds have shown promising results regarding absorption, distribution, metabolism, and excretion (ADME) profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
